molecular formula C15H21N3O4 B2712094 1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 878062-65-8

1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2712094
CAS RN: 878062-65-8
M. Wt: 307.35
InChI Key: RKFVSPMLBLISDZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of metabolites. For instance, in the synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, this compound played a crucial role in achieving stereochemical determination and purity (Chen et al., 2010).

Chemical Synthesis Methods

Different methods for synthesizing this compound have been explored. A study by Sarantou and Varvounis (2022) highlighted two different synthesis methods, emphasizing the efficiency and yield of the final product, which was characterized using various spectroscopic techniques (Sarantou & Varvounis, 2022).

Enzyme Inhibition and Anticancer Activity

Significant research has focused on enzyme inhibition and anticancer properties. Mustafa, Perveen, and Khan (2014) synthesized urea derivatives, including variants of this compound, to study their effects on enzymes and prostate cancer cells, revealing in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

Acetylcholinesterase Inhibition

The compound has been part of studies exploring acetylcholinesterase inhibition. A series including this compound was synthesized to optimize interactions with enzyme binding sites, showing potential in neurodegenerative disorder treatments (Vidaluc et al., 1995).

Conformational Studies

Conformational and tautomeric control studies have involved this compound. Kwiatkowski, Kolehmainen, and Ośmiałowski (2019) designed and prepared derivatives, investigating their conformational equilibriums and tautomeric shifts, with implications in molecular sensing (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Food Consumption Modulation

In behavioral studies, variants of this compound have been used to study compulsive food consumption in rats, offering insights into the role of orexin receptors in binge eating and possible pharmacological treatments (Piccoli et al., 2012).

Molecular Self-Assembly

This compound has been part of research on molecular self-assembly, particularly in the study of hydrogen-bonded complexes and their conformational changes (Corbin et al., 2001).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-21-8-7-16-15(20)17-11-9-14(19)18(10-11)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFVSPMLBLISDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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